Huhs015

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Huhs015” is an inhibitor of prostate cancer antigen-1 (PCA-1), also known as α-ketoglutarate-dependent dioxygenase alkB homolog 3 (ALKBH3) . It inhibits the proliferation of DU145 human prostate cancer cells by 54% and 81% in 2D dish and 3D agar assays, respectively, when used at a concentration of 10 µM .

Synthesis Analysis

The synthesis of “Huhs015” was described in a previous study . The design and synthesis of “Huhs015” were based on a random screening assay using recombinant PCA-1 .

Molecular Structure Analysis

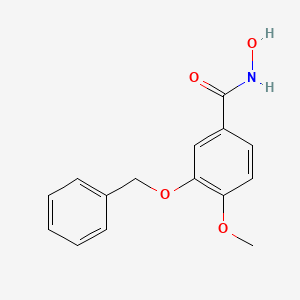

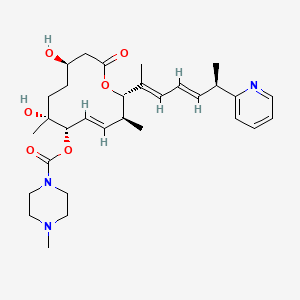

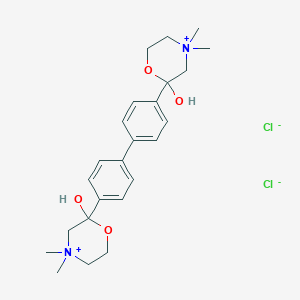

The formal name of “Huhs015” is 3-methyl-1-(6-methyl-1H-benzimidazol-2-yl)-4-(phenylmethyl)-1H-pyrazol-5-ol . Its molecular formula is C19H18N4O and its formula weight is 318.4 .

Chemical Reactions Analysis

“Huhs015” is a potent inhibitor of PCA-1 with an IC50 of 0.67μM . It significantly suppresses the growth of DU145 cells, which are human hormone-independent prostate cancer cells .

Physical And Chemical Properties Analysis

“Huhs015” is a crystalline solid . It is slightly soluble in DMF and ethanol, and it has a solubility of 1 mg/ml in DMSO .

Aplicaciones Científicas De Investigación

Prostate Cancer Treatment

HUHS015 has been identified as a PCA-1/ALKBH3 inhibitor . PCA-1/ALKBH3 is often highly expressed in clinical prostate cancer cells . Patients with high levels of PCA-1 expression tend to shift into androgen-independent types, and PCA-1 is an important factor for prognosis . Therefore, HUHS015 could be a novel and clinically effective anti-prostate cancer drug, even for hormone-independent cancers .

Inhibition of Cell Proliferation

HUHS015 has demonstrated potent inhibition of the enzymatic activity of PCA-1 . It significantly suppressed the growth of DU145 cells both in vitro and in a mouse xenograft model . This suggests that HUHS015 could be used to inhibit cell proliferation in various cell lines .

Improving Bioavailability

The potency of HUHS015 is not satisfying due to its poor solubility . To improve this inhibitor’s solubility, various salts of HUHS015 were prepared and examined . The selection of HUHS015 sodium salt resulted in significant improvements in the pharmacokinetic parameters .

Anticancer Effect Enhancement

Subcutaneous administration of HUHS015 sodium salt increased the area under the curve (AUC)0-24 by 8-fold compared to HUHS015 and increased the suppressive effect on the proliferation of DU145 cells in a xenograft model . This suggests that HUHS015 sodium salt could enhance the anticancer effect of HUHS015 .

Mecanismo De Acción

Target of Action

HUHS015 is a potent inhibitor of Prostate Cancer Antigen-1 (PCA-1)/AlkB Homologue 3 (ALKBH3) . PCA-1/ALKBH3 is a DNA and/or RNA-alkylating damage-repair enzyme that is often highly expressed in clinical prostate cancer cells . Patients with high levels of PCA-1 expression tend to shift into androgen-independent types, making PCA-1 an important factor for prognosis .

Mode of Action

HUHS015 demonstrates potent inhibition of the enzymatic activity of PCA-1 . It acts as an efficient agonist that directly targets the interdomain linker in caspase-2 . This represents a new mode of initiator caspase activation . The action of HUHS015 is independent of PIDDosome but through directly targeting the interdomain linker in caspase-2 .

Biochemical Pathways

The suppression of PCA-1/ALKBH3 leads to 3-methylcytosine accumulation and reduces cell proliferation in various cell lines . This suggests that HUHS015, by inhibiting PCA-1/ALKBH3, could affect the biochemical pathways involving 3-methylcytosine and cell proliferation.

Pharmacokinetics

HUHS015 displays 7.2% bioavailability (BA) in rats after oral administration . To improve this inhibitor’s solubility, various salts of HUHS015 were prepared, which resulted in the selection of HUHS015 sodium salt for further studies in vivo . Significant improvements in the pharmacokinetic parameters were observed with the sodium salt .

Result of Action

HUHS015 significantly suppresses the growth of DU145 cells, which are human hormone-independent prostate cancer cells . In a mouse xenograft model, HUHS015 potently suppresses the growth of DU145 cells . The inhibitory activity of HUHS015 was more potent than that of docetaxel, the drug clinically used for androgen-independent prostate cancer .

Action Environment

The action of HUHS015 can be influenced by environmental factors such as temperature. For instance, no HUHS015 was detected in a rat liver homogenate mixture at 37°C after a 10-min treatment, indicating that HUHS015 was easily decomposed in liver in vivo after administration . This suggests that the stability and efficacy of HUHS015 can be affected by the body temperature and metabolic environment .

Direcciones Futuras

The potency of “Huhs015” is not satisfying due to its poor solubility . To improve this inhibitor’s solubility, various salts of “Huhs015” were prepared and examined, which resulted in the selection of “Huhs015” sodium salt for further studies in vivo . Significant improvements in the pharmacokinetic parameters were observed .

Propiedades

IUPAC Name |

4-benzyl-5-methyl-2-(6-methyl-1H-benzimidazol-2-yl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O/c1-12-8-9-16-17(10-12)21-19(20-16)23-18(24)15(13(2)22-23)11-14-6-4-3-5-7-14/h3-10,22H,11H2,1-2H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOKQFQFGHZHJT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N2)N3C(=O)C(=C(N3)C)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Huhs015 | |

Q & A

Q1: How does HUHS015 interact with its target and what are the downstream effects?

A: HUHS015 targets Prostate Cancer Antigen-1 (PCA-1), also known as AlkB homologue 3 (ALKBH3) [, ]. While the exact mechanism of action is still being investigated, research suggests that HUHS015 acts as an inhibitor of PCA-1/ALKBH3 [, ]. This inhibition has been linked to the suppression of DU145 prostate cancer cell proliferation both in vitro and in vivo [, ]. Interestingly, a later study revealed that HUHS015 can also directly activate caspase-2, an initiator caspase involved in apoptosis, independent of its interaction with PCA-1/ALKBH3 []. This activation requires the Bcl2 family protein BID and ultimately leads to apoptosis through the mitochondrial pathway [].

Q2: What challenges were encountered with the initial formulation of HUHS015 and how were they addressed?

A: Initial studies with HUHS015 (compound 1 in the research) revealed limitations in its potency, likely due to poor solubility. This was observed as insoluble material remaining at the injection site after subcutaneous administration []. To address this, researchers synthesized various salts of HUHS015 and identified the sodium salt (compound 2 in the research) as having improved solubility []. This modification led to significant improvements in pharmacokinetic parameters, including an 8-fold increase in the area under the curve (AUC)0-24 after subcutaneous administration compared to the original compound [].

Q3: Has the structure-activity relationship (SAR) of HUHS015 been investigated, and if so, what are the key findings?

A: Yes, extensive SAR studies have been conducted on HUHS015, particularly focusing on its ability to activate caspase-2 []. These studies identified a derivative with a significantly enhanced potency of ~60 nmol/L in activating caspase-2-mediated apoptosis []. Research revealed that HUHS015 and its derivatives act as agonists, directly targeting the interdomain linker in caspase-2, representing a novel mode of initiator caspase activation []. This interaction is highly specific, with the identified agonists showing selectivity for human caspase-2 over mouse caspase-2 due to two crucial amino acid differences in the linker region [].

Q4: What are the potential advantages of HUHS015 compared to existing treatments for prostate cancer?

A: While HUHS015 is still in preclinical stages of development, research suggests potential advantages over existing therapies. In xenograft models using DU145 prostate cancer cells, HUHS015 sodium salt demonstrated superior in vivo inhibitory activity compared to the clinically used drug docetaxel at similar doses []. Furthermore, HUHS015 has shown efficacy in preclinical models of androgen-independent prostate cancer, which is particularly challenging to treat clinically []. Further research is necessary to fully elucidate its therapeutic potential and to determine if these preclinical findings translate to clinical benefits in humans.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[4-[2-[[4-[(3-Aminocarbonylphenyl)amino]-4-Oxidanylidene-Butanoyl]amino]ethyl]-1,2,3-Triazol-1-Yl]ethylsulfamoyl]benzoic Acid](/img/structure/B607907.png)

![Methyl 3-benzamido-5-(sec-butylamino)-1-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B607908.png)

![N-(2-Aminophenyl)-4-[1-[2-(3-thienyl)ethyl]-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B607924.png)